Quinoline, 2-(1-methylethyl)-8-(methylthio)-
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Overview
Description
Quinoline, 2-(1-methylethyl)-8-(methylthio)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(1-methylethyl)-8-(methylthio)- can be achieved through various synthetic routes One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions
Industrial Production Methods
Industrial production of Quinoline, 2-(1-methylethyl)-8-(methylthio)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(1-methylethyl)-8-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the methylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Quinoline, 2-(1-methylethyl)-8-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Derivatives of quinoline are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Quinoline, 2-(1-methylethyl)-8-(methylthio)- involves its interaction with molecular targets such as enzymes or receptors. The isopropyl and methylthio groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
8-Methylthioquinoline: A derivative with a methylthio group at the 8-position.
Uniqueness
Quinoline, 2-(1-methylethyl)-8-(methylthio)- is unique due to the presence of both the isopropyl and methylthio groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54421-23-7 |
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Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
8-methylsulfanyl-2-propan-2-ylquinoline |
InChI |
InChI=1S/C13H15NS/c1-9(2)11-8-7-10-5-4-6-12(15-3)13(10)14-11/h4-9H,1-3H3 |
InChI Key |
AIGDFGMHOLRMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2SC)C=C1 |
Origin of Product |
United States |
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